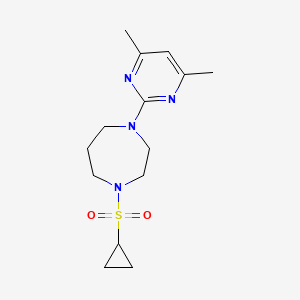![molecular formula C13H15N5S B15120034 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B15120034.png)
3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of cyclopropyl, pyridinyl, azetidinyl, and thiadiazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized thiadiazole derivatives, while substitution reactions could introduce new functional groups into the molecule, potentially enhancing its biological activity.
Applications De Recherche Scientifique
3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridinyl moiety and are studied for their medicinal properties.
Uniqueness
3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is unique due to its combination of cyclopropyl, azetidinyl, and thiadiazolyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H15N5S |
|---|---|
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
3-cyclopropyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H15N5S/c1-2-6-14-11(3-1)18-7-10(8-18)15-13-16-12(17-19-13)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2,(H,15,16,17) |
Clé InChI |
GVLAXKWFRQOSPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NSC(=N2)NC3CN(C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B15119964.png)

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15119970.png)
![1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide](/img/structure/B15119980.png)
![4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119985.png)
![2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B15119986.png)
![3-(propan-2-yl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15119991.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15119993.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15120008.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine](/img/structure/B15120013.png)
![6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B15120026.png)
